JWH 116

説明

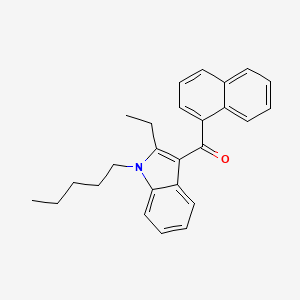

関連する化合物JWH 018のインドール2-エチル誘導体である 。JWH 116のような合成カンナビノイドは、大麻植物に見られる天然のカンナビノイドの効果を模倣するように設計されています。これらの化合物は、潜在的な治療用途と、法医学的および毒物学的研究における役割について広く研究されてきました 。

準備方法

JWH 116の合成は、インドールコアの調製から始まるいくつかのステップを含みます。インドールコアは、窒素原子でペンチル鎖でアルキル化されます。最終段階は、インドールコアへのナフタレンイルメタンオン基の付加を伴います 。反応条件は通常、反応を促進するために有機溶媒と触媒を使用することを伴います。This compoundの工業生産方法は、他の合成カンナビノイドに使用されるものと似ており、純度と一貫性を確保するために、制御された環境での大規模な化学合成が伴います 。

化学反応の分析

JWH 116は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます 。置換反応は、ハロゲン原子を分子に導入するためにハロゲン化剤を使用することがよくあります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的にインドールまたはナフタレンイルメタンオン基の改変を伴います 。

科学研究アプリケーション

化学では、法医学的および毒物学的な分析における合成カンナビノイドの同定と定量のための基準物質として使用されます 。生物学では、this compoundは、合成カンナビノイドがカンナビノイド受容体に及ぼす影響と、その潜在的な治療用途を研究するために使用されます 。医学では、this compoundに関する研究は、鎮痛薬および抗炎症薬としての潜在的な用途に焦点を当てています 。産業では、this compoundは、新しい合成カンナビノイドおよび関連化合物の開発に使用されています 。

科学的研究の応用

In chemistry, it is used as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and toxicological analyses . In biology, JWH 116 is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their potential therapeutic applications . In medicine, research on this compound has focused on its potential use as an analgesic and anti-inflammatory agent . In industry, this compound is used in the development of new synthetic cannabinoids and related compounds .

作用機序

JWH 116は、カンナビノイド受容体、特にCB1受容体に結合することによってその効果を発揮します 。This compoundのCB1受容体に対する結合親和性は、約52ナノモルであると報告されています 。受容体に結合すると、this compoundは、痛み知覚、炎症、気分を含むさまざまな生理学的プロセスを調節する細胞内シグナル伝達経路を活性化します 。This compoundの作用に関与する正確な分子標的と経路はまだ研究されていますが、体内での恒常性の維持に重要な役割を果たすエンドカンナビノイド系と相互作用することが知られています 。

類似の化合物との比較

This compoundは、JWH 018、JWH 081、JWH 250などの他の合成カンナビノイドに似ています 。これらの化合物は、共通のインドールまたはナフトイルインドールコア構造を共有し、カンナビノイド受容体に対する結合親和性が類似しています 。 this compoundは、インドール窒素原子にエチル基を含む特定の化学構造がユニークです 。この構造修飾は、他の合成カンナビノイドと比較して、その結合親和性と薬理学的効果に影響を与える可能性があります 。類似の化合物には次のものがあります。

- JWH 018

- JWH 081

- JWH 250

This compoundのユニークな構造と結合特性は、科学研究と潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

JWH 116 is similar to other synthetic cannabinoids, such as JWH 018, JWH 081, and JWH 250 . These compounds share a common indole or naphthoylindole core structure and exhibit similar binding affinities for cannabinoid receptors . this compound is unique in its specific chemical structure, which includes an ethyl group at the indole nitrogen atom . This structural modification may influence its binding affinity and pharmacological effects compared to other synthetic cannabinoids . The similar compounds include:

- JWH 018

- JWH 081

- JWH 250

This compound’s unique structure and binding properties make it a valuable compound for scientific research and potential therapeutic applications .

生物活性

JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.

Binding Affinity and Selectivity

JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.

| Property | Value |

|---|---|

| Receptor | CB1 |

| Binding Affinity | High |

| Selectivity | Higher for CB1 than CB2 |

JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.

Anti-Cancer Effects

Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.

Pain Relief

The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.

Neuroprotective Effects

Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.

In Vitro Studies

A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.

Animal Models

Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.

Clinical Implications

While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.

Summary of Key Research Findings

| Study | Findings |

|---|---|

| In vitro cancer study | Inhibition of cell proliferation; induction of apoptosis |

| Animal pain model | Significant reduction in pain responses |

| Neuroprotection research | Potential benefits in neurodegenerative disease models |

特性

IUPAC Name |

(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHPTHKEKSWGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210966 | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-64-3 | |

| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-116 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。